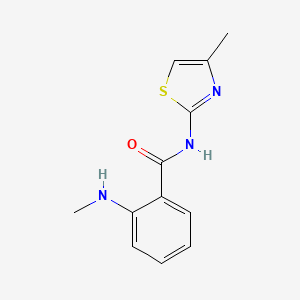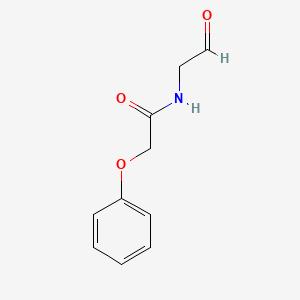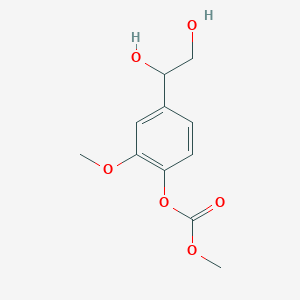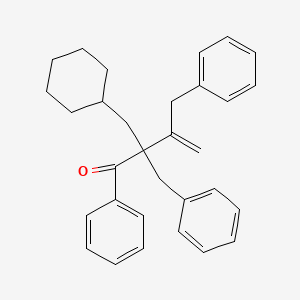![molecular formula C16H20O2 B12529056 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene CAS No. 668420-47-1](/img/structure/B12529056.png)
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene typically involves the reaction of 1,3-dihydroxy-5-ethenylbenzene with but-3-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing human error.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene can undergo various types of chemical reactions, including:
Oxidation: The double bonds in the but-3-en-1-yl groups can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated alkyl groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated alkyl groups.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is not well-studied. its reactivity can be attributed to the presence of multiple functional groups that can participate in various chemical reactions. The double bonds in the but-3-en-1-yl groups and the aromatic ring provide sites for electrophilic and nucleophilic attacks, making it a versatile compound in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis[(3-methyl-2-buten-1-yl)oxy]-2-propanol: Similar in structure but with different substituents on the aromatic ring.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains similar functional groups but with a different core structure.
Uniqueness
1,3-Bis[(but-3-en-1-yl)oxy]-5-ethenylbenzene is unique due to its combination of but-3-en-1-yl groups and an ethenyl-substituted aromatic ring. This unique structure provides a balance of reactivity and stability, making it suitable for various applications in organic synthesis and materials science .
Eigenschaften
CAS-Nummer |
668420-47-1 |
|---|---|
Molekularformel |
C16H20O2 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
1,3-bis(but-3-enoxy)-5-ethenylbenzene |
InChI |
InChI=1S/C16H20O2/c1-4-7-9-17-15-11-14(6-3)12-16(13-15)18-10-8-5-2/h4-6,11-13H,1-3,7-10H2 |
InChI-Schlüssel |
KELPOHMEWDFHDY-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCOC1=CC(=CC(=C1)C=C)OCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


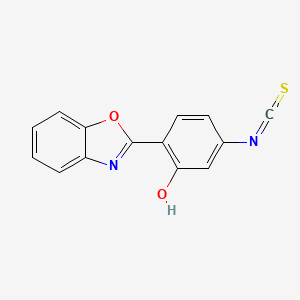
![1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)-](/img/structure/B12528987.png)
![1-Hydroxy-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12528995.png)
![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)
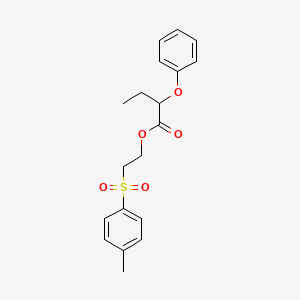


![3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12529031.png)
![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)
![2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol](/img/structure/B12529043.png)
